molecular formula C9H15NO2 B11913886 4-Aminospiro[2.5]octane-6-carboxylic acid

4-Aminospiro[2.5]octane-6-carboxylic acid

Cat. No.: B11913886
M. Wt: 169.22 g/mol
InChI Key: NYYCWGUVNYDKLT-UHFFFAOYSA-N
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Description

4-Aminospiro[2.5]octane-6-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its rigid conformation, which can influence its reactivity and interactions with other molecules. The spirocyclic structure consists of two rings sharing a single atom, creating a three-dimensional shape that can be advantageous in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminospiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material. The process includes cyclization and rearrangement reactions, often catalyzed by Lewis acids . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Aminospiro[2.5]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or amines.

Scientific Research Applications

4-Aminospiro[2.5]octane-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Aminospiro[2.5]octane-6-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can influence various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminospiro[2.5]octane-6-carboxylic acid stands out due to its specific spirocyclic structure combined with an amino group, providing a unique combination of rigidity and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

8-aminospiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-7-5-6(8(11)12)1-2-9(7)3-4-9/h6-7H,1-5,10H2,(H,11,12)

InChI Key

NYYCWGUVNYDKLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C(CC1C(=O)O)N

Origin of Product

United States

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